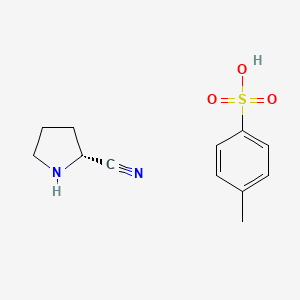
2-(4-Aminophenyl)ethanethiol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)ethanethiol;hydrochloride is a chemical compound with the molecular formula C8H12ClNS. It is an organic compound that contains both an amine group and a thiol group, making it a versatile molecule in various chemical reactions. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethanethiol;hydrochloride can be achieved through several methods. One common method involves the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This intermediate is then reacted with thiourea to yield 2-(4-nitrophenyl)ethanethiol. Finally, the nitro group is reduced to an amine group using hydrogenation or other reducing agents, resulting in 2-(4-Aminophenyl)ethanethiol. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)ethanethiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-(4-Aminophenyl)ethanethiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Aminophenyl)ethanethiol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)ethanethiol;hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This compound can also act as a reducing agent, influencing redox-sensitive pathways in cells. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Contains an alcohol group instead of a thiol group.
2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of an ethyl chain.
Cysteamine: Contains a simpler structure with an amine and thiol group on an ethane backbone
Uniqueness
2-(4-Aminophenyl)ethanethiol;hydrochloride is unique due to the presence of both an amine and a thiol group on an aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
2-(4-aminophenyl)ethanethiol;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H |
InChI Key |
ZUHKKTFCGQFOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)



![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)

![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)

![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)

